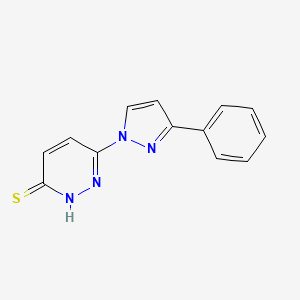
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol is a chemical compound that has been explored for its potential in various chemical reactions and properties. Its structure involves a pyridazine ring fused with a phenyl-pyrazol moiety, making it a subject of interest in heterocyclic chemistry.
Synthesis Analysis
- The synthesis of related compounds involves reactions like the condensation of acetylpyridine with various aldehydes, followed by reactions with thiourea or hydrazine hydrate, as demonstrated in the synthesis of pyrimidine-thiol and pyrazole derivatives (Shehab, Abdellattif, & Mouneir, 2018).
- Synthesis pathways for similar pyridazine derivatives often involve the use of ethanone as starting material, as seen in the formation of triazolo[4,3-a]pyridines (Prakash et al., 2011).
Molecular Structure Analysis
- Molecular structure analysis typically involves spectroscopy and elemental analyses, which are crucial for establishing the structures of newly synthesized compounds (Salem et al., 2016).
Chemical Reactions and Properties
- Compounds like 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol often exhibit reactivity toward a variety of active methylene reagents, leading to the formation of various derivatives such as pyrans, pyridines, and pyridazines (Mohareb et al., 2004).
- Their chemical properties might include participation in oxidation reactions, as seen in the oxidative cyclization of related hydrazines (Prakash et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol and its derivatives have been studied for their antimicrobial properties. Novel β-enaminonitrile of 1-(6-phenyl-pyridazin-3-yl)-pyrazole derivatives have shown significant antimicrobial activity against various strains (Shamroukh et al., 2013).
Anti-viral Activity
Derivatives of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol have been researched for their antiviral activity, especially against hepatitis-A virus (HAV). Compounds synthesized from this chemical showed a promising effect on HAV, with some derivatives outperforming others in reducing virus count (Shamroukh & Ali, 2008).
Synthesis and Functionalization
This compound has been used as a precursor in the synthesis of a variety of heterocyclic compounds. Researchers have synthesized various derivatives for potential biological applications, demonstrating the compound's versatility in chemical synthesis (Akçamur et al., 1997).
Antioxidant and Anti-inflammatory Properties
Some derivatives of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol have been investigated for their antioxidant and anti-inflammatory properties. This research is significant for understanding the potential therapeutic applications of these compounds (Shehab et al., 2018).
Organometallic and Catalytic Applications
The compound has been used in the formation of various organometallic complexes, particularly with gold and silver ions. These complexes have potential applications in catalysis and other areas of chemical research (Wimberg et al., 2012).
Antihypertensive Activity
Research has been conducted on derivatives of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol for their potential antihypertensive effects. This suggests possible applications in treating cardiovascular diseases (Steiner et al., 1981).
Surface Protection in Corrosion
6-substituted 3-chloropyridazine derivatives, related to 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol, have been studied for their ability to protect surfaces against corrosion, especially in acidic environments. This research is particularly relevant in the field of materials science (Olasunkanmi et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that pyrazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It has been suggested that subtle structural variations on the phenyl moiety can tune biological properties towards antiviral or antitumoral activity .
Biochemical Pathways
It’s known that pyrazoline derivatives can affect a wide range of biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 25431 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.
Result of Action
It’s known that pyrazoline derivatives can exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
3-(3-phenylpyrazol-1-yl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(14-15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-9H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJITVRZXEYMJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)
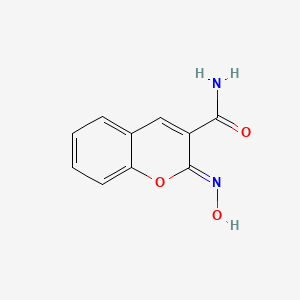
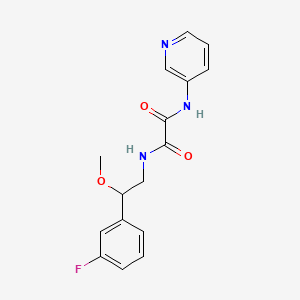
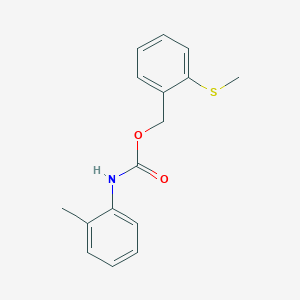

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)



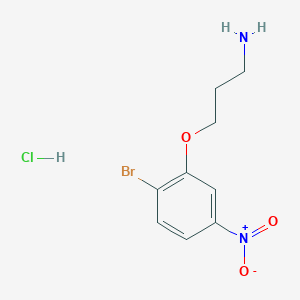



![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)